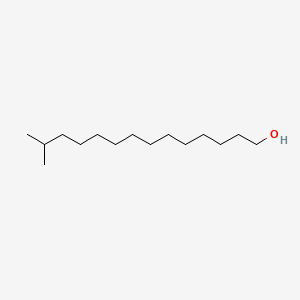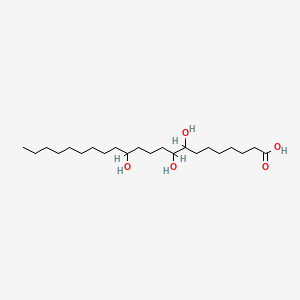
Estra-1,5(10)-diene-3,4,17-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Estra-1,5(10)-diene-3,4,17-trione is a metabolite of estrone, a naturally occurring estrogen. This compound is a type of catechol estrogen quinone, which plays a significant role in the initiation of certain types of cancers. The compound is known for its reactivity with DNA, leading to the formation of depurinating DNA adducts that can cause mutations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Estra-1,5(10)-diene-3,4,17-trione can be synthesized through the oxidation of estrone. One common method involves the use of oxidizing agents such as silver oxide or potassium dichromate in an acidic medium. The reaction typically requires careful control of temperature and pH to ensure the selective formation of the quinone .
Industrial Production Methods
Industrial production of this compound is less common due to its specific applications in research rather than large-scale manufacturing. similar oxidation processes can be scaled up using continuous flow reactors to maintain consistent reaction conditions and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Estra-1,5(10)-diene-3,4,17-trione undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more reactive species.
Reduction: Reduction reactions can convert the quinone back to its hydroquinone form.
Substitution: The compound can react with nucleophiles, leading to substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Silver oxide, potassium dichromate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: DNA bases such as guanine and adenine.
Major Products
The major products formed from these reactions include various DNA adducts, which are critical in understanding the compound’s role in mutagenesis and carcinogenesis .
Wissenschaftliche Forschungsanwendungen
Estra-1,5(10)-diene-3,4,17-trione is primarily used in scientific research to study its role in cancer initiation. It is particularly significant in understanding how estrogens contribute to the development of cancers such as breast cancer. The compound’s ability to form DNA adducts makes it a valuable tool in studying the mechanisms of mutagenesis and the development of cancer prevention strategies .
Wirkmechanismus
The mechanism by which Estra-1,5(10)-diene-3,4,17-trione exerts its effects involves its reactivity with DNA. The compound reacts with purine bases in DNA, forming depurinating adducts that create apurinic sites. These sites can lead to mutations during DNA replication, contributing to cancer initiation. The electrophilic nature of the quinone allows it to react with nucleophilic sites in DNA, leading to the formation of these adducts .
Vergleich Mit ähnlichen Verbindungen
Estra-1,5(10)-diene-3,4,17-trione is similar to other catechol estrogen quinones, such as 2,3-Estrone quinone and 3,4-Estradiol quinone. this compound is more reactive with DNA, leading to a higher propensity for forming depurinating adducts. This increased reactivity makes it a more potent initiator of cancer compared to its analogs .
List of Similar Compounds
- 2,3-Estrone quinone
- 3,4-Estradiol quinone
- 2,3-Estradiol quinone
Eigenschaften
CAS-Nummer |
40551-34-6 |
|---|---|
Molekularformel |
C18H20O3 |
Molekulargewicht |
284.3 g/mol |
IUPAC-Name |
(8R,9S,13S,14S)-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,4,17-trione |
InChI |
InChI=1S/C18H20O3/c1-18-9-8-11-10-4-6-15(19)17(21)13(10)3-2-12(11)14(18)5-7-16(18)20/h4,6,11-12,14H,2-3,5,7-9H2,1H3/t11-,12-,14+,18+/m1/s1 |
InChI-Schlüssel |
REMSDZFYMQQJFD-QDTBLXIISA-N |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=O)C4=O |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=O)C4=O |
Kanonische SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=O)C4=O |
Synonyme |
1,5(10)-estradiene-3,4,17-trione 1,5-ESTO 3,4-estrone-o-quinone estra-1,5(10)-diene-3,4,17-trione |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cyclopropanecarboxylic acid, 2,2-dimethyl-3-[(1Z)-3-oxo-3-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1-propenyl]-, (S)-cyano(3-phenoxyphenyl)methyl ester, (1R,3S)-](/img/structure/B1217328.png)

![nonacyclo[17.9.2.22,5.03,15.04,12.06,11.016,29.020,25.026,30]dotriaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31-hexadecaene](/img/structure/B1217330.png)











